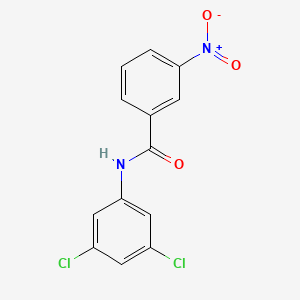

N-(3,5-dichlorophenyl)-3-nitrobenzamide

Description

N-(3,5-Dichlorophenyl)-3-nitrobenzamide is a benzamide derivative featuring a nitro group at the 3-position of the benzoyl ring and a 3,5-dichlorophenyl substituent on the amide nitrogen. Key inferred properties include:

- Molecular formula: Likely C₁₃H₇Cl₂N₂O₃ (based on substitution patterns).

- logP: Predicted to exceed 5.0 due to the lipophilic nitro and dichlorophenyl groups, compared to 4.31 for 3-chloro-N-(3,5-dichlorophenyl)benzamide .

- Crystallinity: The trans conformation of the amide group and dihedral angles between aromatic rings (observed in analogs) suggest moderate crystallinity, influenced by hydrogen bonding (N–H⋯O) .

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O3/c14-9-5-10(15)7-11(6-9)16-13(18)8-2-1-3-12(4-8)17(19)20/h1-7H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVMGNOXSRNBTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichlorophenyl)-3-nitrobenzamide typically involves the reaction of 3,5-dichloroaniline with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-dichlorophenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: Formation of N-(3,5-dichlorophenyl)-3-aminobenzamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of oxidized derivatives such as nitroso or nitro compounds.

Scientific Research Applications

N-(3,5-dichlorophenyl)-3-nitrobenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The dichlorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Notes:

- 3,5-Dichloro substitution on the aniline ring is a common motif in fungicides (e.g., procymidone, ), suggesting possible agrochemical applications .

Functional Group Variants

Trifluoromethyl vs. Nitro Substitution

- 3,5-Dichloro-N-[3-(trifluoromethyl)phenyl]benzamide (): The trifluoromethyl group increases polarity (logP ~4.5–5.0) but reduces hydrogen-bonding capacity compared to nitro. This compound is listed in safety data sheets, indicating industrial use .

- Nitro substituents generally confer higher density and thermal stability due to stronger intermolecular interactions.

Heterocyclic Analogs

- Procymidone (N-(3,5-dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide, ): A cyclopropane-fused dicarboximide with broad-spectrum fungicidal activity. Unlike benzamides, its rigid bicyclic structure enhances binding to fungal sterol biosynthesis enzymes .

Q & A

Q. What are the recommended synthetic methods for preparing N-(3,5-dichlorophenyl)-3-nitrobenzamide with high purity?

A two-step approach is typically employed: (1) Nitration of benzamide derivatives to introduce the nitro group, and (2) coupling with 3,5-dichloroaniline via a nucleophilic acyl substitution reaction. Key steps include using 3-nitrobenzoyl chloride and 3,5-dichloroaniline in dichloromethane (DCM) with triethylamine as a base to neutralize HCl byproducts. Purification via neutral alumina column chromatography ensures high purity (≥95%) . Reaction monitoring via TLC and optimization of stoichiometric ratios (1:1.2 amine:acyl chloride) are critical to minimize unreacted starting materials.

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- NMR spectroscopy (¹H/¹³C): Confirms substituent positions and aromatic proton environments. For example, the 3,5-dichlorophenyl group shows distinct doublets in the aromatic region.

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for research-grade material) and detects trace impurities.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 311.12).

- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally analogous benzamides .

Advanced Research Questions

Q. How can competing side reactions during acylation be mitigated to improve yield?

Side reactions, such as over-acylation or hydrolysis of the acyl chloride, are minimized by:

- Controlled reagent addition : Slow addition of 3-nitrobenzoyl chloride to the amine solution in DCM.

- Temperature regulation : Maintaining 0–5°C during initial mixing to suppress exothermic side reactions.

- Base selection : Triethylamine effectively scavenges HCl without forming stable emulsions during workup . Post-reaction washes with dilute HCl and Na₂CO₃ remove unreacted reagents.

Q. What strategies resolve contradictions in bioactivity data between this compound and its analogs?

Discrepancies in enzyme inhibition (e.g., IC₅₀ values) often arise from structural variations (e.g., chloro substituent positions). To address this:

- Perform comparative molecular docking to assess binding affinity differences (e.g., MC5R or fatty acid synthase targets) .

- Validate with in vitro assays under standardized conditions (e.g., pH, temperature). For example, analogs with 3,5-dichloro substitution show enhanced hydrophobic interactions compared to 3,4-dichloro derivatives .

Q. How can computational modeling guide structure-activity relationship (SAR) studies of derivatives?

- Quantum mechanical calculations : Predict electron density maps to identify reactive sites (e.g., nitro group reduction potential).

- Molecular dynamics simulations : Model interactions with biological targets (e.g., TPC2 lysosomal ion channels) to prioritize derivatives for synthesis .

- QSAR models : Correlate substituent electronic parameters (Hammett constants) with bioactivity, as seen in similar nitrobenzamide enzyme inhibitors .

Methodological Notes

- Synthetic scalability : Continuous flow reactors improve reproducibility for gram-scale synthesis .

- Toxicological screening : Use Ames tests to assess mutagenicity of nitro-reduced metabolites .

- Bioassay design : Include positive controls (e.g., known enzyme inhibitors) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.